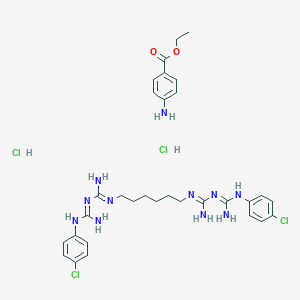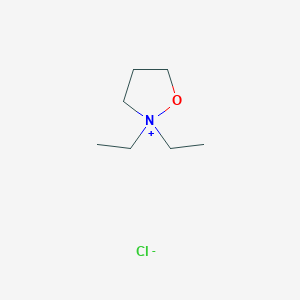
(Tetrahydro-2H-piran-4-il)metil 4-metilbencenosulfonato
Descripción general
Descripción
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₄S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and tetrahydro-2H-pyran-4-ylmethanol. This compound is known for its utility in organic synthesis, particularly in the formation of various intermediates and derivatives.
Aplicaciones Científicas De Investigación
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is utilized in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drug candidates and active pharmaceutical ingredients.
Material science: In the preparation of polymers and other advanced materials.
Biological studies: As a reagent in biochemical assays and studies involving enzyme mechanisms.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used as reagents in the identification and optimization of pteridinone toll-like receptor 7 agonists .
Mode of Action
It is known that similar compounds can act as cb2 cannabinoid receptor agonists .
Biochemical Pathways
Similar compounds have been implicated in the modulation of toll-like receptor 7 signaling pathways .
Result of Action
Similar compounds have been shown to have potential therapeutic effects in the oral treatment of viral hepatitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Tetrahydro-2H-pyran-4-ylmethanol+4-methylbenzenesulfonyl chloride→(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield tetrahydro-2H-pyran-4-ylmethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Tetrahydro-2H-pyran-4-ylmethanol.
Hydrolysis: Tetrahydro-2H-pyran-4-ylmethanol and 4-methylbenzenesulfonic acid.
Comparación Con Compuestos Similares
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a benzenesulfonate group.
(Tetrahydro-2H-pyran-4-yl)methyl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and the properties of the resulting products. This structural feature can be advantageous in specific synthetic applications where steric and electronic effects are important.
Propiedades
IUPAC Name |
oxan-4-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBKCZSYJRZBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597851 | |
| Record name | (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101691-65-0 | |
| Record name | (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
![2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride](/img/structure/B9264.png)






![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)


